2,3-Dichloro-4-(difluoromethoxy)benzoic acid
Description
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Properties
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-5-3(7(13)14)1-2-4(6(5)10)15-8(11)12/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJUVHJNRETPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)benzoic acid (referred to as DCB) is a compound that has garnered attention for its potential biological activities, particularly in the context of pulmonary diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
DCB has the following chemical properties:
- Molecular Formula : CHClFO
- Molecular Weight : 305.09 g/mol
The biological activity of DCB is primarily associated with its ability to modulate signaling pathways involved in inflammation and fibrosis. Specifically, it has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT) and subsequent fibrotic processes in lung tissues.
Key Mechanisms:
- Inhibition of EMT : DCB treatment significantly reduces the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I while increasing E-cadherin levels in A549 lung epithelial cells .
- Reduction of Smad2/3 Phosphorylation : The compound effectively decreases the phosphorylation levels of Smad2/3, key mediators in the TGF-β signaling pathway .
Study 1: In Vitro Effects on A549 Cells
A study investigated the effects of DCB on A549 cells stimulated with TGF-β1 to induce EMT. The results indicated that DCB treatment led to:
- Decreased expression of α-SMA and vimentin.
- Increased expression of E-cadherin.
- Reduced collagen deposition.
This suggests that DCB may serve as a therapeutic agent for preventing or treating pulmonary fibrosis by targeting EMT .
Study 2: In Vivo Effects in Rat Models
In a rat model of bleomycin-induced pulmonary fibrosis, DCB was administered via tracheal instillation. The findings included:
- Improved lung function.
- Significant reduction in lung inflammation and fibrosis.
- Decreased collagen deposition and expression of fibrotic markers.
These results highlight the potential of DCB as a candidate for therapeutic intervention in idiopathic pulmonary fibrosis (IPF) .
Data Table: Summary of Biological Activities
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| EMT Inhibition | Decreased α-SMA, vimentin; increased E-cadherin | Improved lung function; reduced fibrosis |
| TGF-β1 Pathway Modulation | Reduced Smad2/3 phosphorylation | Decreased collagen deposition |
| Anti-inflammatory Effects | Suppressed inflammatory markers | Reduced lung inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
